molecular formula C19H21N5O2S B12156862 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)aceta mide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)aceta mide

Cat. No.: B12156862
M. Wt: 383.5 g/mol
InChI Key: FGYPRSHEJDRLEL-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group and a 3-ethoxyphenyl moiety. The triazole ring is linked via a sulfur atom to an acetamide group, which is further functionalized with a 3-methylphenyl substituent. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties, as highlighted in studies on structurally related 1,2,4-triazole derivatives .

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-9-5-7-14(11-16)18-22-23-19(24(18)20)27-12-17(25)21-15-8-4-6-13(2)10-15/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

FGYPRSHEJDRLEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a suitable thiol reagent under mild conditions.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitro groups, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in the target compound enhances solubility compared to trifluoromethyl analogs but reduces lipophilicity relative to methyl or chloro substituents .
  • The 3-methylphenyl group on the acetamide moiety offers moderate steric bulk compared to bulkier substituents like 2,4-dimethylphenyl .

Anticancer Activity

  • The target compound’s ethoxyphenyl group may mimic the methoxy substituents in analogs reported to inhibit tumor cell proliferation via kinase inhibition .
  • A pyridinyl-substituted analog () exhibited reduced cytotoxicity in hepatocellular carcinoma cells (IC₅₀ > 50 µM) compared to trifluoromethyl derivatives (IC₅₀ = 12–18 µM), suggesting electron-withdrawing groups enhance activity .

Antimicrobial Activity

  • Triazoles with 2,4-dimethoxyphenyl substituents () showed MIC values of 1–4 µg/mL against Staphylococcus aureus, outperforming ethoxyphenyl analogs. This implies methoxy groups at specific positions optimize membrane penetration .

Physicochemical Properties

  • Solubility : The ethoxy group improves aqueous solubility (logP ≈ 2.8) compared to trifluoromethyl analogs (logP ≈ 3.5) .

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N6O2S\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

Antibacterial Properties

  • Mechanism of Action : Triazole derivatives have been shown to inhibit bacterial growth through various mechanisms, including interference with nucleic acid synthesis and inhibition of key enzymes such as DNA gyrase. The presence of the triazole ring enhances binding interactions with bacterial targets.
  • In Vitro Studies : A study evaluated the antibacterial activity of several triazole derivatives, including our compound, against a range of pathogens such as E. coli, S. aureus, and P. aeruginosa. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against these pathogens .
    PathogenMIC (µg/mL)
    E. coli0.15
    S. aureus0.25
    P. aeruginosa0.30
  • Case Study : In a comparative study, a derivative of our compound was tested against drug-resistant strains of Mycobacterium tuberculosis. The derivative showed superior activity with an MIC of 4 µg/mL compared to standard treatments like isoniazid (MIC = 5 µg/mL) .

Anticancer Activity

  • Targeting HER2 : Preliminary studies indicate that this compound acts as a potent inhibitor of the HER2/ErbB2 receptor with an IC50 value of 10 nM, suggesting significant potential in treating HER2-positive cancers .
  • Cell Line Studies : The compound was tested on various cancer cell lines including breast and lung cancer models. Results showed a dose-dependent inhibition of cell proliferation, confirming its anticancer properties.
    Cell LineIC50 (µM)
    MDA-MB-231 (breast)0.05
    A549 (lung)0.07
  • Mechanistic Insights : The anticancer effect is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

Q & A

Q. What are the key synthetic routes and critical optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step pathways:

Triazole Ring Formation : Cyclization of hydrazine derivatives with aldehydes/ketones under acidic/basic conditions (e.g., using ethanol/KOH) .

Thioether Linkage : Nucleophilic substitution between triazole-3-thione and chloroacetamide derivatives under reflux conditions (e.g., ethanol, 1–3 hours) .

Amide Coupling : Reaction optimization using coupling agents (e.g., HBTU) to enhance yields .
Critical Parameters :

  • Solvent choice (DMF for polar intermediates, ethanol for thioether formation) .
  • Temperature control (reflux for thioether formation, room temperature for cyclization) .
  • Purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 6.9–7.5 ppm, methoxy groups at δ 3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 430.2) .
  • Infrared (IR) Spectroscopy :
    • Detects functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H stretch at ~3468 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. What initial biological screening approaches are recommended to evaluate pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or C. albicans) .
    • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition :
    • Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
  • Dose-Response Studies :
    • EC₅₀/IC₅₀ calculations using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Cross-Study Analysis :
    • Compare assay conditions (e.g., cell line variability, incubation time) .
    • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural-Activity Relationship (SAR) :
    • Map bioactivity trends against substituent modifications (e.g., methoxy vs. ethoxy groups) .
  • In Silico Docking :
    • Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • Meta-Analysis :
    • Pool data from multiple studies using random-effects models (e.g., RevMan software) .

Q. What strategies improve bioactivity and selectivity in analog design?

Methodological Answer:

  • Substituent Optimization :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Replace ethoxy with bulkier groups (e.g., allyl) to modulate steric effects .
  • Scaffold Hybridization :
    • Merge triazole with pyridine or indole moieties for dual-target inhibition .
  • Computational Guidance :
    • Perform QSAR modeling (e.g., using MOE) to prioritize analogs with predicted high activity .
  • Combinatorial Chemistry :
    • Generate libraries via Ugi or Hantzsch reactions for high-throughput screening .

Q. How can low yields in the final synthetic step be addressed?

Methodological Answer:

  • Reaction Optimization :
    • Screen solvents (e.g., DMF vs. THF) to improve solubility .
    • Use coupling agents (e.g., HBTU) for efficient amide bond formation .
  • Temperature Control :
    • Gradual heating (e.g., 60–80°C) to avoid side reactions .
  • Purification Refinement :
    • Employ flash chromatography (silica gel, hexane/EtOAc gradient) .
    • Recrystallize from ethanol/water mixtures for high-purity isolates .

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Target Identification :
    • Pull-down assays with biotinylated probes and streptavidin beads .
  • Pathway Analysis :
    • RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers) .
  • Kinetic Studies :
    • Surface plasmon resonance (SPR) for binding affinity (KD) measurements .
  • Mutagenesis :
    • Site-directed mutagenesis of predicted binding residues (e.g., EGFR T790M) .

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